molecular formula C6H7BrClNO B13996624 LM8U4Fls5A CAS No. 40899-46-5

LM8U4Fls5A

Cat. No.: B13996624
CAS No.: 40899-46-5
M. Wt: 224.48 g/mol
InChI Key: LXYKRJZEFKVIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloropyridin-3-yl)methanol hydrobromide: (LM8U4Fls5A) is a chemical compound with the molecular formula C6H6ClNO.BrH . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)methanol hydrobromide typically involves the reaction of 4-chloropyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods: Industrial production of (4-Chloropyridin-3-yl)methanol hydrobromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Chloropyridin-3-yl)methanol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloropyridin-3-yl)methanol hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: (4-Chloropyridin-3-yl)methanol hydrobromide is unique due to the presence of both the hydroxyl and chlorine functional groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

40899-46-5

Molecular Formula

C6H7BrClNO

Molecular Weight

224.48 g/mol

IUPAC Name

(4-chloropyridin-3-yl)methanol;hydrobromide

InChI

InChI=1S/C6H6ClNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H

InChI Key

LXYKRJZEFKVIHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)CO.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.